molecular formula C12H13ClO4 B2892328 Ethyl 2-(4-chlorophenoxy)acetoacetate CAS No. 119138-47-5

Ethyl 2-(4-chlorophenoxy)acetoacetate

Cat. No.: B2892328
CAS No.: 119138-47-5
M. Wt: 256.68
InChI Key: BYSZRJCFCVJFOC-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chlorophenoxy)acetoacetate is a chemical compound with the molecular formula C12H13ClO4This compound is used in various chemical reactions and has applications in different scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-chlorophenoxy)acetoacetate can be synthesized through the reaction of ethyl 4-chloroacetoacetate with 4-chlorophenol. The reaction typically involves the use of a base such as sodium ethoxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the preparation of this compound involves the use of ethyl acetoacetate and sulfonyl chloride. The reaction is carried out by cooling the raw material to a temperature between -5°C and 10°C, followed by the dropwise addition of sulfonyl chloride. The mixture is then gradually heated to 20-25°C and allowed to react for several hours. The product is purified through distillation under reduced pressure .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chlorophenoxy)acetoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(4-chlorophenoxy)acetoacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of agrochemicals and pharmaceuticals

Comparison with Similar Compounds

Ethyl 2-(4-chlorophenoxy)acetoacetate can be compared with other similar compounds such as:

These compounds share similar chemical structures and reactivity but differ in their specific applications and properties.

Properties

IUPAC Name

ethyl 2-(4-chlorophenoxy)-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO4/c1-3-16-12(15)11(8(2)14)17-10-6-4-9(13)5-7-10/h4-7,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSZRJCFCVJFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C)OC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 60% dispersion of sodium hydride in mineral oil (40 g, 1 mol) was washed with dry petroleum ether and suspended in dry toluene (700 ml). The suspension was stirred under argon and carefully treated with a solution of 4-chlorophenol (128.6 g, 1 mol) in dry toluene (300 ml) added dropwise. The resulting suspension was stirred for 1 hour, warmed to 80° C. and treated with ethyl 2-chloroacetoacetate (165 g, 1 mol) added dropwise to maintain the internal temperature between 80°-85° C. The resulting solution was stirred at 80° C. for 4 hours, cooled and carefully treated with ice. The organic phase was washed with water (3×200 ml), 10% sodium hydroxide (2×75 ml), 75 ml), water (20 ml) and brine (100 ml), dried with magnesium sulfate, filtered and concentrated. The resulting oil was distilled in vacuo [bp 126°-132° C. (0.1 mm)]to give 95 g (37%) of ethyl 2-(4-chlorophenoxy)-acetoacetate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
40 g
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
128.6 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
165 g
Type
reactant
Reaction Step Three
Quantity
700 mL
Type
solvent
Reaction Step Four

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